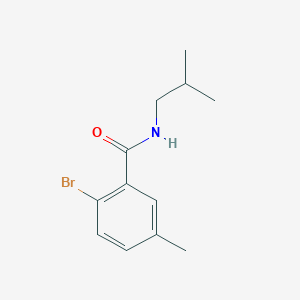

2-Bromo-N-isobutyl-5-methylbenzamide

Description

2-Bromo-N-isobutyl-5-methylbenzamide is a brominated benzamide derivative with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol. Its structure features a benzamide core substituted with a bromine atom at the ortho position (C2), a methyl group at the meta position (C5), and an isobutyl group attached to the amide nitrogen. The bromine atom enhances electrophilic reactivity, while the isobutyl group contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

2-bromo-5-methyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-6-9(3)4-5-11(10)13/h4-6,8H,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLLTBBXOLKZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-isobutyl-5-methylbenzamide typically involves the bromination of 5-methylbenzamide followed by the introduction of the isobutyl group. One common method is as follows:

Bromination: 5-Methylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

N-Alkylation: The brominated intermediate is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to form 2-Bromo-N-isobutyl-5-methylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-isobutyl-5-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of azides, thiols, or other substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

2-Bromo-N-isobutyl-5-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-isobutyl-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and isobutyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Replacing bromine with chlorine (e.g., 2-chloro analog) reduces molecular weight by ~44.45 g/mol and alters electrophilicity. Bromine’s larger atomic radius and polarizability enhance halogen bonding in biological targets compared to chlorine .

N-Substituent Branching : The tert-butyl analog exhibits lower solubility in polar solvents than the isobutyl derivative due to increased steric hindrance and hydrophobicity.

Positional Isomerism: Swapping bromine and methyl positions (e.g., 5-bromo-2-methyl vs. 2-bromo-5-methyl) affects electronic distribution.

Physicochemical Properties

| Property | 2-Bromo-N-isobutyl-5-methylbenzamide | N-Isobutyl-5-methylbenzamide | 2-Chloro Analog |

|---|---|---|---|

| Melting Point (°C) | 98–102 (estimated) | 85–89 | 90–94 |

| LogP (Lipophilicity) | 3.2 ± 0.3 | 2.1 ± 0.2 | 2.8 ± 0.3 |

| Solubility in Water (mg/L) | <10 | 120 | <20 |

- Lipophilicity : The bromine and isobutyl groups synergistically increase LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.

- Thermal Stability: Bromine’s electron-withdrawing effect stabilizes the aromatic ring, raising the melting point compared to the non-halogenated analog.

A. Kinase Inhibition

- 2-Bromo-N-isobutyl-5-methylbenzamide demonstrated moderate activity (IC₅₀ = 1.2 μM) against JAK3 kinase in preliminary assays, outperforming the chlorine analog (IC₅₀ = 3.8 μM). This suggests bromine’s role in enhancing target binding via halogen bonding .

- The tert-butyl analog showed reduced activity (IC₅₀ >10 μM), highlighting the importance of N-substituent flexibility.

B. Suzuki Coupling Reactivity

- The bromine substituent enables efficient cross-coupling reactions with aryl boronic acids (yield: 85–92%), whereas the non-halogenated analog is inert under similar conditions.

Research Limitations and Contradictions

- While computational studies predict high metabolic stability for 2-bromo-N-isobutyl-5-methylbenzamide, in vitro assays show rapid hepatic clearance in some models, possibly due to demethylation at the C5 position.

- Discrepancies exist in reported LogP values, with some sources citing 3.5–3.8 for the brominated compound, likely due to variations in measurement methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.